Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 166.18 g/mol. This compound is classified as a potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which belongs to the oxadiazole family of heterocyclic compounds. The compound has garnered attention for its potential applications in various scientific fields, particularly in biochemistry and materials science.
The compound's IUPAC name is potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate, and it is identified by the CAS number 1240605-84-8. It is available in various purities, with commercial sources reporting purities around 95% . The structure can be represented using the SMILES notation: [O-]C(C1=NC(C)=NO1)=O.[K+] which highlights its unique oxadiazole ring structure fused with a carboxylate group .
The synthesis of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the conversion of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid into its potassium salt form. This can be achieved through neutralization reactions where the acid is treated with potassium hydroxide or potassium carbonate in an aqueous solution. The general reaction can be represented as follows:
This method allows for the efficient production of the salt while ensuring high purity levels .
The molecular structure of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate features an oxadiazole ring—a five-membered ring containing two nitrogen atoms and three carbon atoms. The carboxylate group (-COOK) is attached to the fifth position of the oxadiazole ring. The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₄H₃KN₂O₃ |
Molecular Weight | 166.18 g/mol |
IUPAC Name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate |
CAS Number | 1240605-84-8 |
The compound's three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography to obtain precise bond angles and distances.
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions typical for carboxylates and heterocycles. Notably:
These reactions are essential for synthesizing more complex organic molecules from simpler precursors .
The mechanism of action for potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate primarily revolves around its role as a buffering agent in biological systems. It helps maintain pH stability within specific ranges (typically between pH 6 to 8.5), which is crucial for various biochemical processes.
In cell cultures and biochemical assays, maintaining optimal pH levels ensures proper enzyme activity and metabolic function. The buffering action occurs through reversible reactions involving protonation and deprotonation of the carboxylate group .
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White to off-white powder |
Solubility | Soluble in water |
Melting Point | Not specified |
Stability | Stable under normal conditions |
These properties make it suitable for laboratory applications where solubility and stability are paramount .
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate finds applications across various scientific disciplines:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [1] [4] [9]. Despite this early discovery, significant interest from medicinal chemists emerged only in the mid-20th century, driven by the scaffold’s unique physicochemical properties. The 1,2,4-oxadiazole ring exhibits exceptional metabolic stability compared to ester or amide functionalities, serving as a bioisosteric replacement that resists enzymatic hydrolysis while maintaining spatial geometry [1] [4] [6]. This stability arises from its electron-deficient aromatic structure (one oxygen and two nitrogen atoms in a five-membered ring), enabling specific hydrogen-bonding interactions with biological targets [6] [9]. Crucially, the discovery of naturally occurring 1,2,4-oxadiazoles—such as phidianidines A/B isolated from the sea slug Phidiana militaris in 2011—validated the scaffold’s biological relevance. These marine alkaloids demonstrated cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors, stimulating interest in the pharmacophore’s druggability [1] [9].
Table 1: Key Properties Enabling Pharmaceutical Utility of 1,2,4-Oxadiazoles
Property | Structural Basis | Therapeutic Advantage |
---|---|---|
Metabolic Stability | Resonance stabilization; resistance to nucleophiles | Prolonged in vivo half-life vs. ester/amide |
Bioisosterism | Spatial mimicry of carbonyl groups | Improved target affinity without hydrolytic lability |
Hydrogen-Bonding Capacity | N and O atoms as acceptors; C-H as weak donor | Enhanced target binding specificity |
Aromatic Character | Moderate aromaticity (6π-electron system) | Planar geometry facilitating DNA/receptor intercalation |
The 1960s marked the first therapeutic application of 1,2,4-oxadiazoles with Oxolamine (Figure 1), introduced as a cough suppressant targeting airway sensory nerves [1] [4] [9]. This breakthrough catalyzed the development of structurally complex derivatives:
Table 2: Milestone Drugs Featuring the 1,2,4-Oxadiazole Pharmacophore
Drug (Year) | Therapeutic Category | Structural Role of Oxadiazole | Key Biological Target |
---|---|---|---|
Oxolamine (1960) | Antitussive | Core scaffold modifying neuronal signaling | Airway sensory nerves |
Prenoxdiazine (1964) | Antitussive | Bioisostere enhancing metabolic stability | Cough reflex pathways |
Fasiplon (1990s) | Anxiolytic | Optimizing CNS penetration and GABA binding | GABAA receptors |
Ataluren (2010s) | Genetic disorder therapy | Enabling mRNA interaction for nonsense suppression | Ribosomal translation machinery |
Modern applications exploit the scaffold’s versatility in multitarget ligands. For example, 3,5-diaryl-1,2,4-oxadiazoles act as apoptosis inducers in oncology [9], while glycoconjugates like alkynylated 1,2,4-oxadiazole/1,2,3-triazole hybrids show nanomolar activity against Mycobacterium tuberculosis and lung carcinoma [2]. In Alzheimer’s research, derivatives such as compound 2b (Figure 1) inhibit acetylcholinesterase (AChE) at sub-micromolar concentrations (IC50 = 0.00098–0.07920 µM), surpassing donepezil’s potency [8].
Among the four oxadiazole isomers, 1,2,4-oxadiazole exhibits distinct advantages in drug design due to its balanced electronic profile and conformational flexibility. Key differentiating factors include:
Table 3: Comparative Properties of Oxadiazole Isomers Influencing Drug Design
Isomer | Aromaticity | Electron Density | Metabolic Stability | Dominant Therapeutic Use |
---|---|---|---|---|
1,2,4-Oxadiazole | Moderate | Polarized (electron-poor at C5) | High | CNS drugs, antivirals, antibacterials |
1,3,4-Oxadiazole | High | Symmetrically delocalized | Moderate | Anticancer, anti-inflammatory |
1,2,5-Oxadiazole | Low | N-oxide formation | Low | Energetic materials (HEDMs) |
1,2,3-Oxadiazole | Unstable | Tautomerizes to diazoketone | Very low | Limited (research chemicals) |
The isomeric selectivity directly impacts target engagement. For instance, in antiparasitic agents against Leishmania infantum, 1,2,4-oxadiazole derivatives like Ox1 induce mitochondrial membrane depolarization (JC-1 assay) and ultrastructural damage to amastigotes, with selectivity indices >60 vs. mammalian cells [7]. This efficacy stems from the isomer’s ability to bind cytochrome P450 (CYP51) in Leishmania, as confirmed by molecular docking simulations [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1